3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one is a heterocyclic compound characterized by a fused pyrrolidine and pyran ring system. Its molecular formula is and it has a molecular weight of 141.17 g/mol. The compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry due to its unique structural features .
The compound is cataloged under the CAS number 1785043-83-5. It is classified as a heterocyclic organic compound, which are compounds containing rings made up of at least one atom that is not carbon. This specific compound's structure allows it to participate in diverse chemical reactions, making it an interesting subject for research .
The synthesis of 3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one typically involves the cyclization of suitable precursors. A common synthetic route includes the reaction of a pyrrolidine derivative with an aldehyde or ketone under controlled conditions. This process often requires the use of acid or base catalysts and may involve heating to facilitate cyclization.
Industrial production may utilize continuous flow reactors to optimize yield and purity while minimizing waste.
The molecular structure of 3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one can be described using various chemical notation systems:
InChI=1S/C7H11NO2/c9-7-6-1-2-10-4-5(6)3-8-7/h5-6H,1-4H2,(H,8,9)
DBCGEBINSPDCPB-UHFFFAOYSA-N
C1COCC2C1C(=O)NC2
These representations highlight the compound's unique fused ring system and functional groups that contribute to its chemical behavior .
Property | Value |
---|---|
Molecular Formula | C₇H₁₁NO₂ |
Molecular Weight | 141.17 g/mol |
CAS Number | 1785043-83-5 |
3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one can undergo several key chemical reactions:
The specific reagents and conditions for each reaction type can significantly influence the products formed:
These reactions expand the versatility of 3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one in synthetic chemistry.
The mechanism of action for 3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one involves interactions with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions leading to various biological effects. The precise molecular pathways influenced by this compound can vary based on its application in medicinal chemistry and biological research.
While specific physical properties such as density and boiling point are not available for this compound at present (as indicated by "N/A"), its molecular structure suggests it is likely to be a solid at room temperature.
The chemical properties include its reactivity patterns during oxidation and reduction processes as well as its ability to undergo substitution reactions. These properties make it a valuable compound for further research and development in synthetic methodologies .
The applications of 3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one span several scientific fields:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7